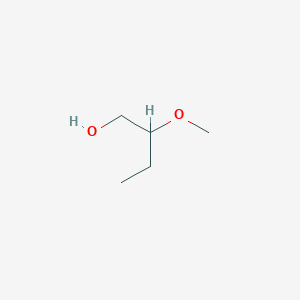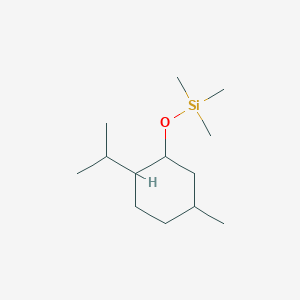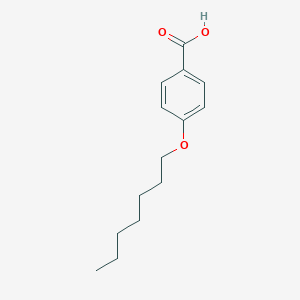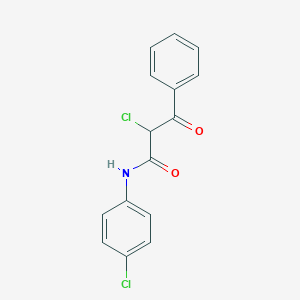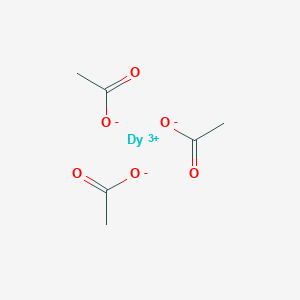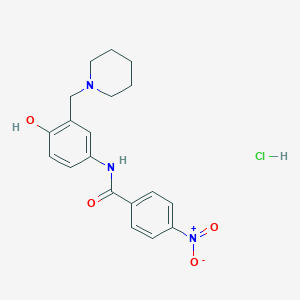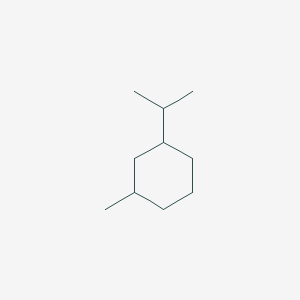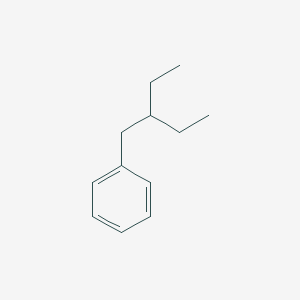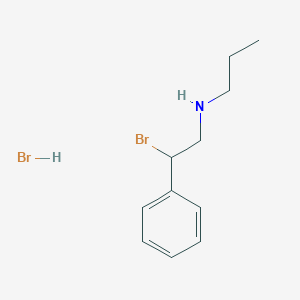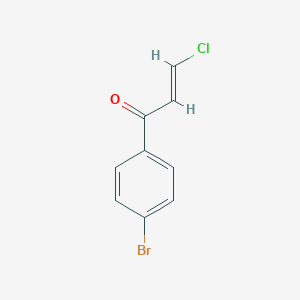
trans-4'-Bromo-3-chloroacrylophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4'-Bromo-3-chloroacrylophenone, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound is a derivative of phenylacrylamide and has been used in various applications, including as a reagent in organic synthesis and as a fluorescent probe.
作用機序
The mechanism of action of trans-4'-Bromo-3-chloroacrylophenone is complex and not fully understood. However, it is believed that trans-4'-Bromo-3-chloroacrylophenone acts as an electrophilic reagent, which can react with nucleophiles such as amines, thiols, and other reactive groups. This reactivity makes trans-4'-Bromo-3-chloroacrylophenone a useful reagent in organic synthesis, where it can be used to selectively modify specific functional groups in complex molecules.
生化学的および生理学的効果
The biochemical and physiological effects of trans-4'-Bromo-3-chloroacrylophenone have not been extensively studied. However, it is known that trans-4'-Bromo-3-chloroacrylophenone can react with various biomolecules, including proteins, nucleic acids, and lipids. This reactivity could potentially lead to toxic effects, and caution should be exercised when handling trans-4'-Bromo-3-chloroacrylophenone in the laboratory.
実験室実験の利点と制限
One of the main advantages of trans-4'-Bromo-3-chloroacrylophenone is its high reactivity and selectivity. This makes it a useful reagent in organic synthesis and biological imaging studies. However, the reactivity of trans-4'-Bromo-3-chloroacrylophenone can also be a limitation, as it can react with unintended targets and lead to unwanted side reactions. Additionally, trans-4'-Bromo-3-chloroacrylophenone is a toxic compound, and appropriate safety measures should be taken when handling it in the laboratory.
将来の方向性
There are several future directions for the study of trans-4'-Bromo-3-chloroacrylophenone. One potential direction is the development of new synthetic methods for trans-4'-Bromo-3-chloroacrylophenone that are more efficient and environmentally friendly. Another direction is the exploration of new applications for trans-4'-Bromo-3-chloroacrylophenone in biological imaging and other fields. Additionally, further studies on the biochemical and physiological effects of trans-4'-Bromo-3-chloroacrylophenone could help to better understand its potential toxic effects and guide the safe handling and use of this compound in the laboratory.
Conclusion
Trans-4'-Bromo-3-chloroacrylophenone is a unique chemical compound that has gained significant attention in the field of scientific research. Its high reactivity and selectivity make it a useful reagent in organic synthesis and biological imaging studies. However, caution should be exercised when handling trans-4'-Bromo-3-chloroacrylophenone in the laboratory due to its potential toxic effects. Further studies on the synthesis, applications, and biochemical and physiological effects of trans-4'-Bromo-3-chloroacrylophenone could lead to new insights and applications for this compound in the future.
合成法
The synthesis of trans-4'-Bromo-3-chloroacrylophenone can be achieved through a multistep process. The first step involves the reaction of 4-bromoacetophenone with thionyl chloride to form 4-bromo-1-chloroacetophenone. The second step involves the reaction of 4-bromo-1-chloroacetophenone with acryloyl chloride to form trans-4'-Bromo-3-chloroacrylophenone. This synthesis method has been extensively studied and optimized, and it has been found to be highly efficient and reliable.
科学的研究の応用
Trans-4'-Bromo-3-chloroacrylophenone has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of trans-4'-Bromo-3-chloroacrylophenone is in the field of organic synthesis. trans-4'-Bromo-3-chloroacrylophenone can be used as a reagent in various synthetic reactions, including the synthesis of β-lactams, α,β-unsaturated ketones, and other complex organic molecules. trans-4'-Bromo-3-chloroacrylophenone has also been used as a fluorescent probe in biological imaging studies, where it can be used to detect the presence of specific molecules or ions in living cells.
特性
CAS番号 |
17306-04-6 |
|---|---|
製品名 |
trans-4'-Bromo-3-chloroacrylophenone |
分子式 |
C9H6BrClO |
分子量 |
245.5 g/mol |
IUPAC名 |
(E)-1-(4-bromophenyl)-3-chloroprop-2-en-1-one |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-6H/b6-5+ |
InChIキー |
RXPBSMJSLNBUBZ-AATRIKPKSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)/C=C/Cl)Br |
SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Br |
正規SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Br |
同義語 |
(E)-4'-Bromo-β-chloroacrylophenone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



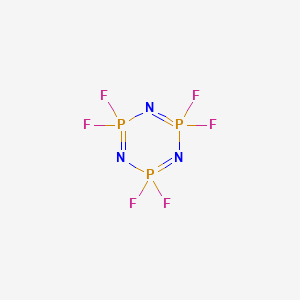
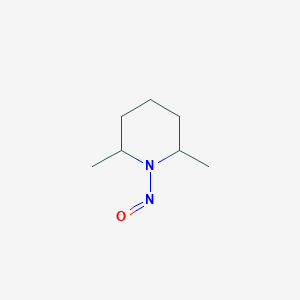
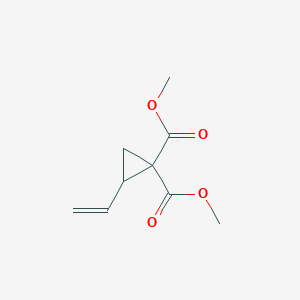
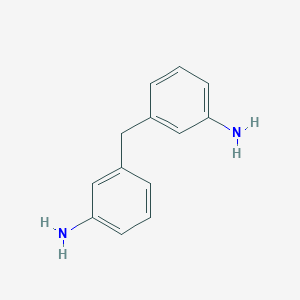
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
